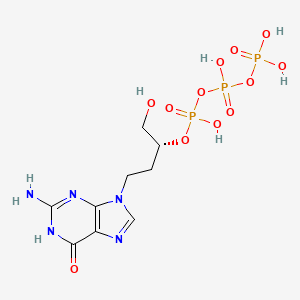
Triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, ®- is a complex organic compound with significant biological and chemical applications. This compound is known for its role in antiviral therapies, particularly in the treatment of HIV infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of triphosphoric acid with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybutyl moiety.
Reduction: Reduction reactions can occur at the purinone ring, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new alkyl or acyl groups .
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and enzyme interactions.
Medicine: It is a key component in antiviral therapies, particularly for HIV treatment.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of this compound involves its interaction with viral enzymes, inhibiting their function and preventing viral replication. The molecular targets include reverse transcriptase and integrase, which are crucial for the life cycle of HIV. The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and thereby reducing viral load .
相似化合物的比较
- Tenofovir disoproxil fumarate
- Emtricitabine
- Lamivudine
Comparison: Compared to these similar compounds, triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, ®- exhibits unique properties such as higher stability and enhanced binding affinity to viral enzymes. These characteristics make it a valuable component in combination therapies for HIV .
属性
CAS 编号 |
101232-26-2 |
|---|---|
分子式 |
C9H16N5O12P3 |
分子量 |
479.17 g/mol |
IUPAC 名称 |
[(2R)-4-(2-amino-6-oxo-1H-purin-9-yl)-1-hydroxybutan-2-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N5O12P3/c10-9-12-7-6(8(16)13-9)11-4-14(7)2-1-5(3-15)24-28(20,21)26-29(22,23)25-27(17,18)19/h4-5,15H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16)/t5-/m1/s1 |
InChI 键 |
OPWBYXUDAJMVAC-RXMQYKEDSA-N |
手性 SMILES |
C1=NC2=C(N1CC[C@H](CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1CCC(CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


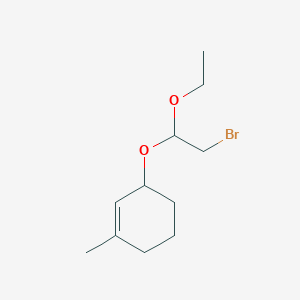

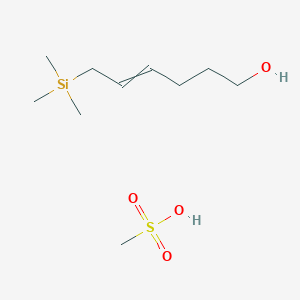
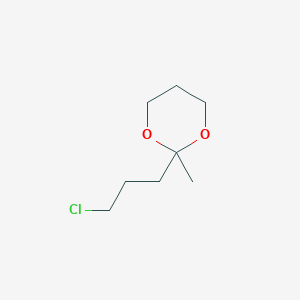
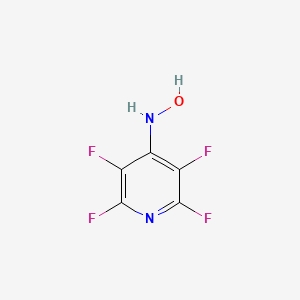
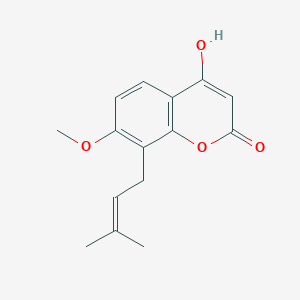
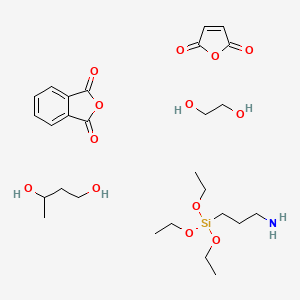
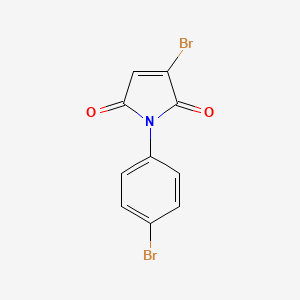
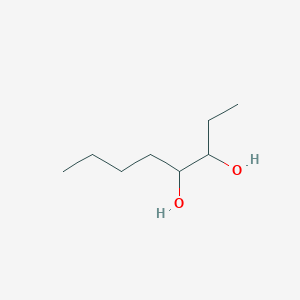
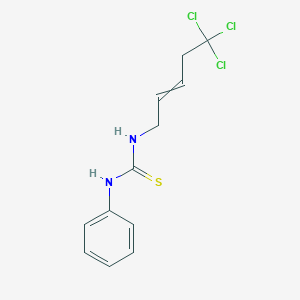
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
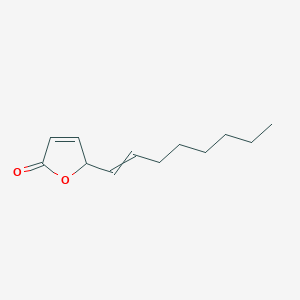
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
